N-(3-chloro-2-methylphenyl)-2-(4-phenylphenyl)acetamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-2-(4-phenylphenyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro-substituted methylphenyl group and a biphenyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-(4-phenylphenyl)acetamide typically involves the reaction of 3-chloro-2-methylaniline with 4-phenylphenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform, under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can lead to the large-scale synthesis of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-(4-phenylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2-(4-phenylphenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(4-phenylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)acetamide: Lacks the biphenyl group, leading to different chemical and biological properties.
N-(4-phenylphenyl)acetamide: Lacks the chloro-substituted methylphenyl group, affecting its reactivity and applications.
Uniqueness
N-(3-chloro-2-methylphenyl)-2-(4-phenylphenyl)acetamide is unique due to the presence of both the chloro-substituted methylphenyl group and the biphenyl acetamide moiety. This combination imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(4-phenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO/c1-15-19(22)8-5-9-20(15)23-21(24)14-16-10-12-18(13-11-16)17-6-3-2-4-7-17/h2-13H,14H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZJLXAYUVXFMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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